molecular formula C8H18O2S2 B048769 2,2'-Dithiobis[2-methyl-1-propanol] CAS No. 132182-01-5

2,2'-Dithiobis[2-methyl-1-propanol]

Cat. No.: B048769
CAS No.: 132182-01-5
M. Wt: 210.4 g/mol
InChI Key: RKIUKWLUGAFWFQ-UHFFFAOYSA-N
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Description

2,2'-Dithiobis[2-methyl-1-propanol] (CAS No. 1428-53-1) is a disulfide-containing compound with the molecular formula C₈H₁₈O₂S₂ . Its structure consists of two 2-methyl-1-propanol moieties linked by a disulfide (–S–S–) bridge. The compound’s key features include:

  • Hydrophilicity: Due to hydroxyl (–OH) groups, it exhibits moderate solubility in polar solvents.
  • Redox activity: The disulfide bond allows participation in thiol-disulfide exchange reactions, making it relevant in polymer stabilization and biochemical applications.

Limited data on its specific applications are available in the provided evidence, but its structural analogs suggest uses in crosslinking, pharmaceuticals, or agrochemicals .

Properties

CAS No.

132182-01-5

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol

InChI

InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3

InChI Key

RKIUKWLUGAFWFQ-UHFFFAOYSA-N

SMILES

CC(C)(CO)SSC(C)(C)CO

Canonical SMILES

CC(C)(CO)SSC(C)(C)CO

Synonyms

2,2’-Disulfanediylbis(2-methylpropan-1-ol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with a disulfide compound under specific conditions. One common method includes the use of a thiol-disulfide exchange reaction, where 2-methylpropan-1-ol is reacted with a disulfide compound in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the exchange process.

Industrial Production Methods

In industrial settings, the production of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol may involve large-scale thiol-disulfide exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation and cleavage.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of cells and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
2,2'-Dithiobis[2-methyl-1-propanol] C₈H₁₈O₂S₂ Disulfide, hydroxyl Hydrophilic, redox-active
2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione) C₁₀H₈N₂O₂S₂ Disulfide, pyridine, oxide Antimicrobial pesticide
3,3′-Dithiobis(2-aminopropionic acid) C₆H₁₂N₂O₄S₂ Disulfide, amine, carboxylic acid Peptide crosslinking, redox studies
4,4'-Dithiodimorpholine C₈H₁₆N₂O₂S₂ Disulfide, morpholine Polymer vulcanization agent
Diisopropanolamine C₆H₁₅NO₂ Amine, hydroxyl Surfactant, gas treatment

Key Findings:

Functional Group Influence: Hydroxyl vs. Amine Groups: While 2,2'-Dithiobis[2-methyl-1-propanol] relies on hydroxyl groups for hydrophilicity, diisopropanolamine (C₆H₁₅NO₂) uses amine groups for alkaline reactivity, enabling applications in gas scrubbing . Disulfide vs. Sulfonyl/Methylene Bridges: Unlike 4,4'-sulfonyldiphenol (sulfonyl bridge) or 4,4'-(propane-2,2-diyl)diphenol (methylene bridge) , the disulfide in 2,2'-Dithiobis[2-methyl-1-propanol] introduces redox sensitivity absent in these analogs.

Application Divergence: Antimicrobial Activity: Dipyrithione’s pyridine rings enhance antimicrobial efficacy compared to the propanol-based structure of the target compound . Crosslinking Efficiency: 3,3′-Dithiobis(2-aminopropionic acid) (with carboxylic acid groups) is more reactive in peptide crosslinking than the hydroxyl-dominated target compound .

Physical Properties: Solubility: The hydroxyl groups in 2,2'-Dithiobis[2-methyl-1-propanol] improve water solubility relative to nonpolar disulfides like 4,4'-dithiodimorpholine . Thermal Stability: Branched methyl groups may confer higher thermal stability compared to linear disulfides (e.g., 3,3′-dithiodipropionic acid) .

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